molecular formula C17H13NO B179630 1-Naphthanilide CAS No. 6833-19-8

1-Naphthanilide

Cat. No. B179630
CAS RN: 6833-19-8
M. Wt: 247.29 g/mol
InChI Key: CIPHTOQKGSLCLV-UHFFFAOYSA-N
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Patent
US08012458B2

Procedure details

4.77 g of 1-naphthoyl chloride (TCI America) was dissolved in 100 ml of anhydrous acetonitrile. To the solution so formed, 2.28 ml of aniline (Sigma-Aldrich) was added in a dropwise fashion over a period of c.a. 20 min. The reaction was then refluxed for 2 h at 82° C. 100 ml of distilled water and 5 ml of concentrated ammonium hydroxide were added along with 100 ml of diethyl ether in a separatory funnel. The phases were separated and the aqueous phase was washed with 100 ml of dichloromethane. The organic fractions were collected and dried with magnesium sulfate, filtered and the solvent was then removed under reduced pressure to yield a white solid 5.07 g (82%; 20.5 mmol).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11](Cl)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O.[OH-].[NH4+]>C(#N)C.C(OCC)C>[C:15]1([NH:14][C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[O:12])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.77 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.28 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution so formed
CUSTOM
Type
CUSTOM
Details
20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase was washed with 100 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic fractions were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.5 mmol
AMOUNT: MASS 5.07 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.